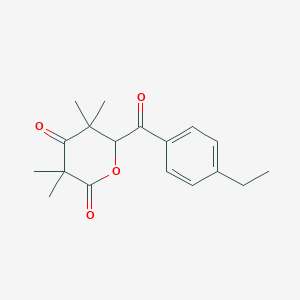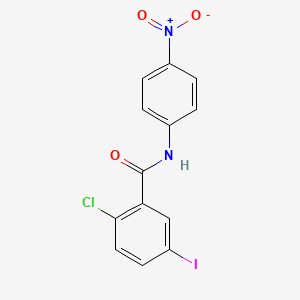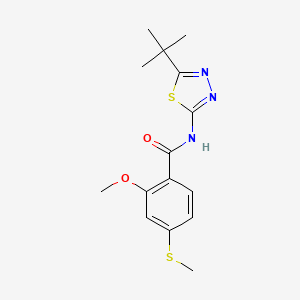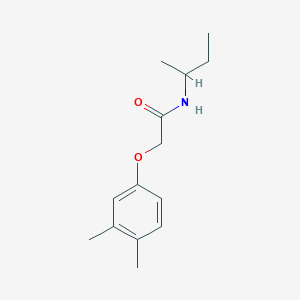![molecular formula C13H16F3N3O3 B3978555 N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978555.png)
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide
説明
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide, also known as NTG, is a chemical compound that has been widely used in scientific research. It belongs to the class of NMDA receptor antagonists and has been found to have potential therapeutic applications in various neurological disorders.
作用機序
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in synaptic plasticity and is important for learning and memory. However, overactivation of the NMDA receptor can lead to excitotoxicity, which can cause neuronal damage. By blocking the NMDA receptor, N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This can help to restore the balance between excitatory and inhibitory neurotransmission, which is disrupted in neurological disorders. N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been shown to reduce oxidative stress and inflammation, two processes that are involved in neuronal damage.
実験室実験の利点と制限
One of the main advantages of using N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide in lab experiments is its relatively simple synthesis method. It is also a potent NMDA receptor antagonist and has been extensively studied for its neuroprotective effects. However, N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has some limitations as well. It can be toxic at high doses and can cause side effects such as sedation and ataxia. It also has a short half-life, which means it needs to be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research on N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide. One area of interest is its potential therapeutic applications in neurological disorders. Further studies are needed to determine the optimal dosage and administration schedule for N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide in different neurological disorders. Another area of interest is the development of new NMDA receptor antagonists that have fewer side effects and longer half-lives than N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide. Finally, more research is needed to understand the mechanism of action of N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide and its effects on neuronal function and survival.
科学的研究の応用
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to have neuroprotective effects and can prevent neuronal damage caused by excitotoxicity. N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-3-18(4-2)12(20)8-17-10-6-5-9(13(14,15)16)7-11(10)19(21)22/h5-7,17H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZSBMOAKQERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3978496.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3978518.png)
![1-benzyl-5-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-tetrazole](/img/structure/B3978526.png)

![3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3978550.png)
![3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3978557.png)
![N-(2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3978569.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3978573.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3978574.png)

